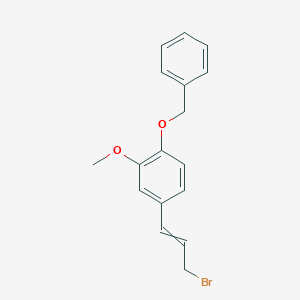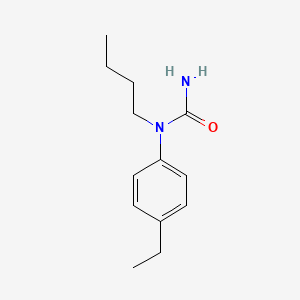
N-Butyl-N-(4-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-(4-ethylphenyl)urea is a derivative of urea, a compound known for its diverse chemical and biological properties. This specific derivative features a butyl group and a 4-ethylphenyl group attached to the nitrogen atoms of the urea molecule. Urea derivatives are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-ethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 4-ethylphenyl isocyanate. This reaction can be carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired urea derivative in good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene as a reagent to generate the isocyanate intermediate from the corresponding amine. This method, while efficient, poses environmental and safety concerns due to the toxicity of phosgene . Alternative methods using less hazardous reagents, such as potassium isocyanate in water, have been developed to address these issues .
化学反应分析
Types of Reactions
N-Butyl-N-(4-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea derivative back to its amine precursors.
Substitution: The urea derivative can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the original amines .
科学研究应用
N-Butyl-N-(4-ethylphenyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
作用机制
The mechanism of action of N-Butyl-N-(4-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of urea .
相似化合物的比较
Similar Compounds
- N-Butyl-N-(4-methylphenyl)urea
- N-Butyl-N-(4-chlorophenyl)urea
- N-Butyl-N-(4-nitrophenyl)urea
Uniqueness
N-Butyl-N-(4-ethylphenyl)urea is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
500873-37-0 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-butyl-1-(4-ethylphenyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16) |
InChI 键 |
GTHCTCPLNINXEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=CC=C(C=C1)CC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



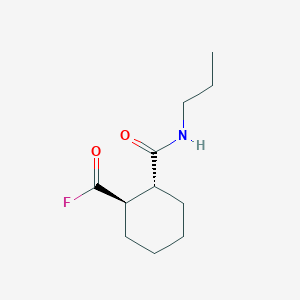
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
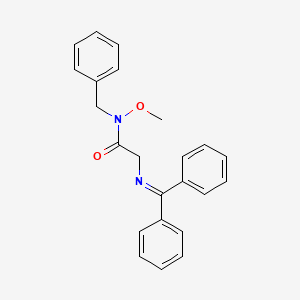
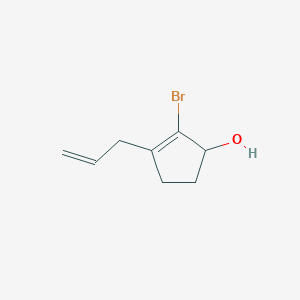

![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)



